molecular formula C7H10N2O4 B12360913 1-Thyminylacetic acid

1-Thyminylacetic acid

Cat. No.: B12360913
M. Wt: 186.17 g/mol
InChI Key: FKIJCYQMNZNYOZ-UHFFFAOYSA-N
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Description

Thymine-1-acetic acid is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is characterized by the presence of an acetic acid moiety attached to the thymine base. The compound has the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . Thymine-1-acetic acid is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymine-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of thymine with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the thymine moiety, resulting in the formation of thymine-1-acetic acid .

Industrial Production Methods: Industrial production of thymine-1-acetic acid typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Thymine-1-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which thymine-1-acetic acid exerts its effects is primarily through its interaction with nucleic acids and metal ions. The compound can form coordination complexes with metals, influencing their chemical properties and reactivity. In biological systems, thymine-1-acetic acid can interact with DNA and RNA, potentially affecting their structure and function .

Comparison with Similar Compounds

    Uracil-1-acetic acid: Similar in structure but with uracil instead of thymine.

    Cytosine-1-acetic acid: Contains cytosine as the nucleobase.

    Adenine-1-acetic acid: Features adenine as the nucleobase.

Uniqueness: Thymine-1-acetic acid is unique due to its specific interactions with thymine-specific enzymes and receptors. Its ability to form stable coordination complexes with metals also distinguishes it from other nucleobase derivatives .

Properties

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetic acid

InChI

InChI=1S/C7H10N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h4H,2-3H2,1H3,(H,10,11)(H,8,12,13)

InChI Key

FKIJCYQMNZNYOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)CC(=O)O

Origin of Product

United States

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